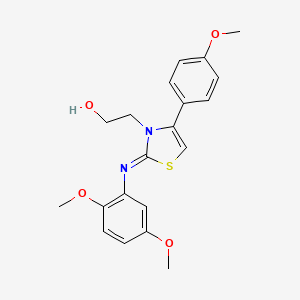
(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by a thiazole ring and substituted phenyl groups. The presence of methoxy and dimethoxy groups is significant as they can influence the compound's biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition : Recent studies have indicated that certain thiazole derivatives exhibit significant inhibition of tyrosinase, an enzyme crucial in melanin synthesis. The inhibition mechanism appears to be linked to the structural features of the compound, particularly the substituents on the aromatic rings .
- Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents by disrupting microtubule formation. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The thiazole moiety is often implicated in this activity due to its role in binding to tubulin .
- Reactive Oxygen Species (ROS) Production : Some derivatives have been shown to induce ROS production in cancer cells, contributing to their cytotoxic effects. Increased ROS levels can lead to oxidative stress, ultimately triggering apoptosis through mitochondrial pathways .
Biological Activity Data
| Activity Type | IC50 Value | Reference |
|---|---|---|
| Tyrosinase Inhibition | 0.1 µM | |
| Antitumor Activity (HeLa) | 0.02 mM | |
| ROS Induction | N/A |
Case Studies
- Tyrosinase Inhibition Study : A study conducted on various thiazole derivatives revealed that a specific derivative with a similar structure to this compound exhibited an IC50 value of 0.1 µM against tyrosinase, demonstrating its potential as a skin-whitening agent compared to kojic acid .
- Antitumor Efficacy : Another investigation focused on a closely related thiazole derivative which showed significant cytotoxicity against HeLa cells with an IC50 value of 0.02 mM. The study highlighted the compound's ability to induce apoptosis via ROS generation and mitochondrial dysfunction .
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyphenyl)imino-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-15-6-4-14(5-7-15)18-13-27-20(22(18)10-11-23)21-17-12-16(25-2)8-9-19(17)26-3/h4-9,12-13,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUNEQJNIZLCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=C(C=CC(=C3)OC)OC)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














